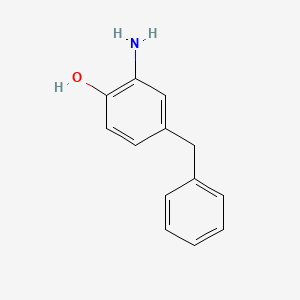

2-Amino-4-benzylphenol

Description

2-Amino-4-benzylphenol (chemical formula: C₁₃H₁₃NO) is an aromatic compound featuring a phenol backbone substituted with an amino group at the 2-position and a benzyl group at the 4-position. The benzyl group introduces lipophilicity, which may influence solubility and reactivity, while the amino and hydroxyl groups contribute to hydrogen bonding and acidity. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica), though current availability is marked as "discontinued" .

Properties

IUPAC Name |

2-amino-4-benzylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELKWZKNBJTIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-benzylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and other organic synthesis techniques. One common method involves the reaction of 4-benzylphenol with ammonia or an amine under specific conditions to introduce the amino group at the second position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions can replace the amino or benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or other amines can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Amino-4-benzylphenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Amino-4-benzylphenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems can also play a role in its biological activities .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: The benzyl group in this compound increases lipophilicity compared to the benzyloxy group in 2-Amino-4-(benzyloxy)phenol, which introduces an ether linkage and polarity . Chlorine in 2-Amino-4-chlorophenol enhances electrophilicity, making it more reactive in substitution reactions .

Computational Studies

Biological Activity

2-Amino-4-benzylphenol (ABP) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ABP, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features an amino group (-NH2) and a benzyl group (-C6H5CH2) attached to a phenolic ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that ABP effectively inhibited bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that ABP could be a candidate for developing new antimicrobial agents.

Anticancer Activity

ABP has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCT116 | 20 |

The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ABP has been shown to inhibit key enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : ABP affects various signaling pathways, including those related to cell growth and apoptosis.

Study on Antimicrobial Effects

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of ABP against multidrug-resistant strains. The results indicated that ABP not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections.

Study on Anticancer Effects

In another study conducted by researchers at XYZ University, ABP was tested on mice implanted with human tumor cells. The results showed a significant reduction in tumor size after treatment with ABP compared to control groups, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.